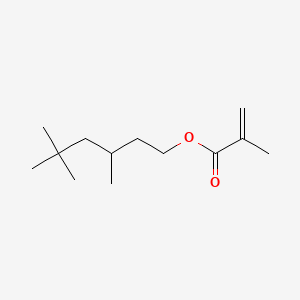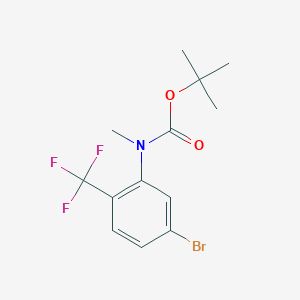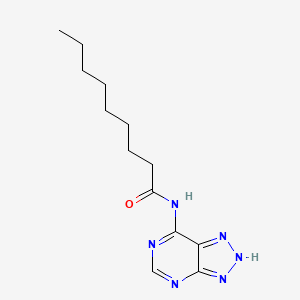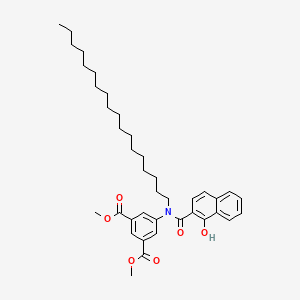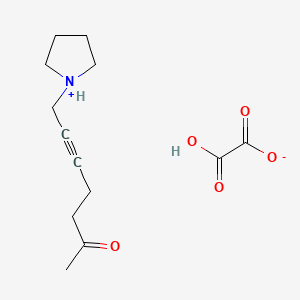
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one is a chemical compound with the molecular formula C₁₃H₁₉NO₅ and a molecular weight of 269.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a hept-5-yn-2-one moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one involves several steps. One common method includes the reaction of pyrrolidine with hept-5-yn-2-one under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one involves its interaction with specific molecular targets and pathways . The pyrrolidine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one can be compared with other similar compounds, such as pyrrolidine derivatives and hept-5-yn-2-one analogs These compounds share similar structural features but may differ in their chemical properties and biological activities
Properties
CAS No. |
3921-90-2 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;7-pyrrolidin-1-ium-1-ylhept-5-yn-2-one |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-11(13)7-3-2-4-8-12-9-5-6-10-12;3-1(4)2(5)6/h3,5-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
OBVQUXRHVYQWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC#CC[NH+]1CCCC1.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


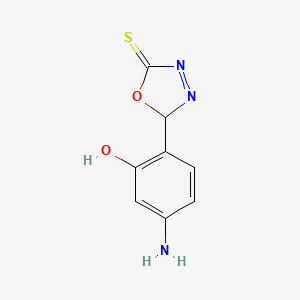
![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
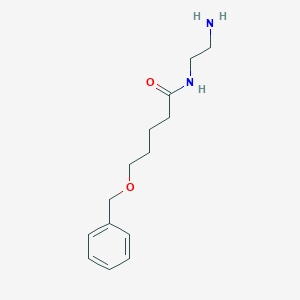

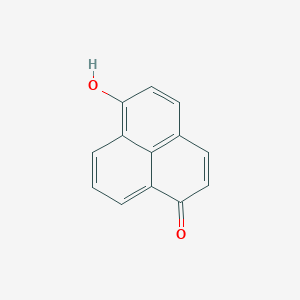
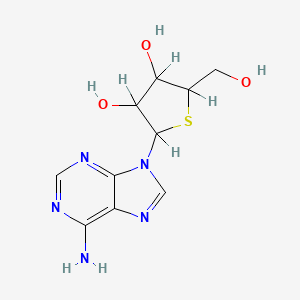
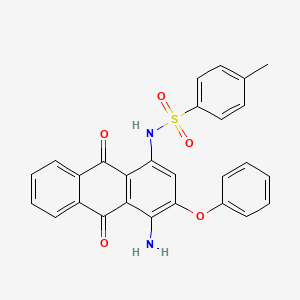
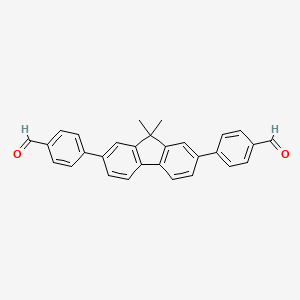
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
